A Senior Application Scientist's Guide to 3-Formyl-2-methoxy-5-methylphenylboronic Acid: Synthesis, Applications, and Experimental Protocols
A Senior Application Scientist's Guide to 3-Formyl-2-methoxy-5-methylphenylboronic Acid: Synthesis, Applications, and Experimental Protocols
Abstract
This technical guide provides an in-depth overview of 3-Formyl-2-methoxy-5-methylphenylboronic acid (CAS No. 480424-55-3), a versatile trifunctional building block crucial for advanced organic synthesis. Tailored for researchers, chemists, and professionals in drug discovery and materials science, this document elucidates the compound's physicochemical properties, outlines a representative synthetic pathway, and details its application in palladium-catalyzed cross-coupling reactions. A comprehensive, field-tested experimental protocol for a typical Suzuki-Miyaura coupling is provided, underscoring the practical utility of this reagent. The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and immediate applicability in a laboratory setting.
Introduction and Compound Significance
3-Formyl-2-methoxy-5-methylphenylboronic acid is a highly functionalized aromatic organoboron compound. Its structure incorporates three distinct reactive sites: a boronic acid moiety for metal-catalyzed cross-coupling, an aldehyde (formyl) group for nucleophilic additions and reductive aminations, and a methoxy group that electronically influences the phenyl ring's reactivity. This unique combination makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical lead compounds and functional organic materials.[1] The boronic acid group is a cornerstone of modern organic chemistry, primarily due to its stability, low toxicity, and exceptional utility in reactions like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds with unparalleled efficiency.[2][3]
The strategic placement of the formyl and methoxy groups ortho to the boronic acid allows for the exploration of intricate molecular designs, including the synthesis of heterocyclic systems and compounds with tailored steric and electronic properties. This guide will serve as a comprehensive resource for effectively utilizing this powerful synthetic tool.
Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application and safe handling. The key properties of 3-Formyl-2-methoxy-5-methylphenylboronic acid are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 480424-55-3 | [4] |
| Molecular Formula | C₉H₁₁BO₄ | [4] |
| Molecular Weight | 193.99 g/mol | [4] |
| Appearance | White to light yellow solid/powder | |
| Melting Point | 117-122 °C | [4] |
| Boiling Point | 424.1 ± 55.0 °C (Predicted) | [4] |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [4] |
| Acidity (pKa) | 7.95 ± 0.58 (Predicted) | [4] |
| InChI Key | WDUHXJSEZPXEFU-UHFFFAOYSA-N | [4] |
| SMILES String | Cc1cc(c(OC)c(c1)B(O)O)C=O |
Synthesis Pathway: A Representative Protocol
Aryl boronic acids are commonly synthesized via the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic workup.[2] The following is an illustrative, logical synthesis workflow for preparing 3-Formyl-2-methoxy-5-methylphenylboronic acid from a suitable halogenated precursor.
Causality in Experimental Design: The choice of an ortho-lithiating strategy or a lithium-halogen exchange is dictated by the starting material. A bromine or iodine atom is an excellent handle for such an exchange at low temperatures (-78 °C) to prevent side reactions. The subsequent reaction with triisopropyl borate is chosen for its steric bulk, which can improve yields compared to smaller borates. The final acidic hydrolysis is a critical step to convert the boronate ester into the desired boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical coupling reaction.
Objective: To synthesize 4'-methoxy-2'-methyl-5'-(phenyl)biphenyl-3-carbaldehyde by coupling 3-Formyl-2-methoxy-5-methylphenylboronic acid with 1-bromo-4-phenylbenzene.
Materials:
-
3-Formyl-2-methoxy-5-methylphenylboronic acid (1.0 eq)
-
1-Bromo-4-phenylbenzene (1.2 eq)
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Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
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Toluene/Water (4:1 mixture)
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Reaction vessel (e.g., Schlenk flask)
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Argon or Nitrogen supply
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Standard laboratory glassware for workup and purification
Procedure:
-
Vessel Preparation: Place 3-Formyl-2-methoxy-5-methylphenylboronic acid, 1-bromo-4-phenylbenzene, and anhydrous potassium carbonate into a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe. The solvent should be degassed beforehand by bubbling with inert gas for 20-30 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential.
-
Hazard Identification: This compound is classified as a skin, eye, and respiratory tract irritant. [5]Harmful if swallowed. * Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [6]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [6]Minimize dust generation during transfer. [5]Avoid contact with skin and eyes. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The material can be moisture-sensitive; storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.
References
-
PubChem. (n.d.). (3-Formyl-5-methylphenyl)boronic acid. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Formylphenylboronic acid. Retrieved January 6, 2026, from [Link]
-
I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved January 6, 2026, from [Link]
-
Laibo Chem. (n.d.). (3-Formyl-2-methoxy-5-methylphenyl)boronic acid. Retrieved January 6, 2026, from [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved January 6, 2026, from [Link]
-
PubChemLite. (n.d.). 3-formyl-2-methoxyphenylboronic acid. Retrieved January 6, 2026, from [Link]
-
Dziadek, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Retrieved January 6, 2026, from [Link]
Sources
- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
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- 6. fishersci.com [fishersci.com]

